(3R)-2-[(tert-butoxy)carbonyl]-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Description
(3R)-2-[(tert-Butoxy)carbonyl]-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 444892-16-4) is a chiral tetrahydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a fluorine substituent at the 6-position, and a carboxylic acid moiety at the 3-position. Its molecular formula is C₁₅H₁₈FNO₄ (molecular weight: 295.31 g/mol). Key structural attributes include:
- Stereochemistry: The (3R) configuration ensures enantioselectivity in synthesis and biological interactions.
- Functional Groups: The Boc group enhances solubility and stability during synthetic steps, while the fluorine atom modulates electronic and steric properties.
- Physicochemical Properties: Predicted collision cross-section (CCS) values for adducts range from 164.9 Ų ([M-H]⁻) to 176.6 Ų ([M+Na]+), indicating moderate molecular size and polarity.
Properties
CAS No. |
444892-16-4 |
|---|---|
Molecular Formula |
C15H18FNO4 |
Molecular Weight |
295.31 g/mol |
IUPAC Name |
(3R)-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-8-9-4-5-11(16)6-10(9)7-12(17)13(18)19/h4-6,12H,7-8H2,1-3H3,(H,18,19)/t12-/m1/s1 |
InChI Key |
RPIVJWKAEDUERE-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)O)C=C(C=C2)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=C(C=C2)F |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, stereochemistry, or functional groups.
2.1. Positional Isomers: 6-Fluoro vs. 7-Fluoro Derivatives
- (3R)-2-[(tert-Butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Key Difference: Fluorine at the 7-position instead of 4. Synthesis: Prepared via coupling with Boc-D-Tic (Boc-protected D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) followed by Boc deprotection.
2.2. Non-Fluorinated Analogs
- (R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 115962-35-1): Key Difference: Lacks the 6-fluoro substituent. Applications: Used as a scaffold in peptide mimetics due to its unmodified aromatic ring.
2.3. Hydroxy-Substituted Analogs
- 6-Hydroxy-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 845552-56-9): Key Difference: Hydroxyl group replaces fluorine at the 6-position. Impact: Increased polarity and hydrogen-bonding capacity, likely enhancing solubility but reducing membrane permeability.
2.4. Trifluoromethyl- and Methyl-Substituted Derivatives
- (3R,4R)-1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS: 1808807-76-2):
- (3R,4R)-1-[(tert-Butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid (CAS: 1119512-35-4):
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Flexibility: The Boc-protected fluoro-tetrahydroisoquinoline scaffold is versatile for coupling reactions, enabling rapid diversification in drug discovery.
- Fluorine Effects : The 6-fluoro substituent balances electronic modulation and steric bulk, making it preferable over 7-fluoro or hydroxy analogs in CNS-targeting compounds.
- Chiral Integrity: The (3R) configuration is critical for enantioselective interactions, as seen in receptor-binding studies with related tetrahydroisoquinolines.
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